molecular formula C20H17ClN4O2S2 B2438642 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-16-2

2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2438642
CAS RN: 392300-16-2
M. Wt: 444.95
InChI Key: ZFDXJMKAESYTCO-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a quinoline, a thiadiazole, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinoline portion of the molecule could potentially be synthesized using the Friedländer quinoline synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoline and thiadiazole rings would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, or the thiadiazole ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Compounds with structural similarities, including various quinazoline and thiadiazole derivatives, have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. For instance, novel hydrazinyl quinazoline amine derivatives have been screened for antimicrobial activities, indicating the potential of these compounds to serve as bases for developing new antimicrobial agents (Samel & Pai, 2011). Additionally, some compounds have been found to possess antiproliferative properties, suggesting their potential use in cancer research or as templates for anticancer drugs (Gür et al., 2020).

Analgesic and Anti-inflammatory Applications

Research into the synthesis of new pyrazoles and triazoles bearing quinazoline moieties has explored their analgesic activity, showing that these compounds could have potential applications in pain management (Saad, Osman, & Moustafa, 2011). Similarly, derivatives synthesized and characterized for their physicochemical properties have demonstrated marked sedative action and high anti-inflammatory activity, highlighting their potential in the development of new anti-inflammatory drugs (Zablotskaya et al., 2013).

Psychotropic Effects

Studies on the synthesis and characterization of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have found these compounds to possess psychotropic effects in vivo, including sedative properties and potential for anti-inflammatory and cytotoxic activities. This suggests their use in exploring mechanisms of action for psychotropic medications (Zablotskaya et al., 2013).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c21-15-9-3-2-8-14(15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-5-7-13-6-1-4-10-16(13)25/h1-4,6,8-10H,5,7,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDXJMKAESYTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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